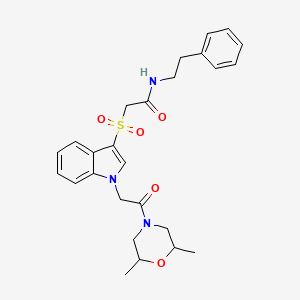

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

Descripción

This compound features a complex structure combining an indole core, a sulfonyl group, a 2,6-dimethylmorpholino moiety, and a phenethylacetamide side chain. The phenethylacetamide chain likely contributes to lipophilicity and membrane permeability.

Propiedades

IUPAC Name |

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5S/c1-19-14-29(15-20(2)34-19)26(31)17-28-16-24(22-10-6-7-11-23(22)28)35(32,33)18-25(30)27-13-12-21-8-4-3-5-9-21/h3-11,16,19-20H,12-15,17-18H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFHJBNMFUGXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Sulfonamide Formation: The sulfonamide linkage is formed by reacting the indole derivative with a sulfonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the morpholine and indole-sulfonamide intermediates under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or morpholine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Mecanismo De Acción

The mechanism of action of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison

Core Indole/Sulfonyl Group : Critical for π-π stacking and hydrogen bonding.

Morpholino/Phenoxy Substituents: Influence solubility and steric effects.

Acetamide Linkages : Affect bioavailability and target binding.

Data Table: Comparative Analysis

Detailed Comparisons

Indole Core Modifications The target compound uses a sulfonyl group at the indole-3 position, enhancing polarity and hydrogen-bonding capacity compared to hydroxy (Compound 2, ) or sulfanyl () substituents.

Morpholino vs. Phenoxy Substituents The 2,6-dimethylmorpholino group in the target compound provides a rigid, polar heterocycle, contrasting with 2,6-dimethylphenoxy (). Morpholino rings are more water-soluble due to their oxygen and nitrogen atoms, which may enhance bioavailability.

Acetamide Linkers The phenethylacetamide chain in the target compound balances lipophilicity and flexibility, similar to naphthylaminoethyl (Compound M, ) but distinct from triazole () or oxadiazole () linkers. Triazoles offer rigidity, while oxadiazoles may reduce metabolic degradation.

Synthesis Complexity The target compound likely requires sulfonylation and morpholino incorporation, which are more complex than the click chemistry used for triazole derivatives () or the condensation reactions in .

Research Implications and Gaps

- Pharmacological Potential: The sulfonyl and morpholino groups suggest kinase or protease inhibition, but biological testing is needed.

- Synthetic Challenges : Multi-step synthesis may limit scalability compared to click chemistry-based analogs ().

- Comparative Data Gaps : Molecular weight, solubility, and binding affinities for the target compound are absent in the provided evidence.

Actividad Biológica

The compound 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a complex organic molecule characterized by its unique structural features, which include an indole moiety, a sulfonyl group, and a morpholino ring. This combination of functional groups suggests potential biological activities that warrant investigation.

- Molecular Formula : C21H29N3O5S

- Molecular Weight : 435.54 g/mol

- Structural Features : The presence of an indole structure is known for various biological properties, including anticancer and antimicrobial activities.

Biological Activity Overview

Research indicates that compounds similar to 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide exhibit significant biological activities. Key areas of interest include:

- Anticancer Activity : Indole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases, leading to cell death. For example, studies on related compounds have demonstrated IC50 values indicating potent anti-proliferative effects against various cancer cell lines such as HeLa and MCF7 .

- Anti-inflammatory Effects : Similar compounds have been identified as phosphodiesterase (PDE) inhibitors, which can reduce inflammation and are beneficial in treating conditions like psoriasis and chronic obstructive pulmonary disease (COPD).

- Antiviral Properties : Some derivatives have exhibited inhibitory activity against viral enzymes such as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting potential use in antiviral therapies .

The biological mechanisms underlying the activity of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide involve:

- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptosis pathways through caspase activation, which is critical in cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Roflumilast | PDE4 inhibitor | Anti-inflammatory |

| Apremilast | PDE4 inhibitor | Treatment for psoriasis |

| Vorinostat | HDAC inhibitor | Cancer therapy |

The distinct combination of morpholine and indole structures in this compound may enhance its selectivity and potency compared to other therapeutic agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indole derivatives similar to the target compound:

- Cytotoxicity Studies : A study synthesized N-substituted indole derivatives and evaluated their cytotoxicity against human cancer cell lines. Compounds showed varying degrees of anti-proliferative activity, with some achieving IC50 values below 10 µM against HepG2 cells .

- Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives could induce apoptosis through caspase activation, suggesting a pathway for therapeutic intervention in cancer treatment .

- Antiviral Activity : Research on benzyl-acetamides indicated moderate inhibitory effects on SARS-CoV-2 RdRp, with some compounds demonstrating IC50 values comparable to established antiviral agents like remdesivir .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.